molecular formula C20H18O2 B14419374 5,11-Dimethyl-1,2-dihydrochrysene-1,2-diol CAS No. 84249-73-0

5,11-Dimethyl-1,2-dihydrochrysene-1,2-diol

Cat. No.: B14419374
CAS No.: 84249-73-0
M. Wt: 290.4 g/mol
InChI Key: SFCMWDRIMPFTTL-UHFFFAOYSA-N
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Description

5,11-Dimethyl-1,2-dihydrochrysene-1,2-diol is a chemical compound with the molecular formula C20H18O2 It is a derivative of chrysene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two hydroxyl groups (-OH) and two methyl groups (-CH3) attached to the chrysene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-Dimethyl-1,2-dihydrochrysene-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with chrysene or its derivatives.

    Reaction Conditions: These reactions are often carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes, including:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

    Purification: Advanced purification techniques, such as chromatography, to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5,11-Dimethyl-1,2-dihydrochrysene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted chrysene derivatives.

Scientific Research Applications

5,11-Dimethyl-1,2-dihydrochrysene-1,2-diol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-cancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,11-Dimethyl-1,2-dihydrochrysene-1,2-diol involves:

    Molecular Targets: Interaction with specific enzymes and receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Chrysene: The parent compound, lacking the hydroxyl and methyl groups.

    1,2-Dihydrochrysene: A derivative with only hydroxyl groups.

    5,11-Dimethylchrysene: A derivative with only methyl groups.

Uniqueness

5,11-Dimethyl-1,2-dihydrochrysene-1,2-diol is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

84249-73-0

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

5,11-dimethyl-1,2-dihydrochrysene-1,2-diol

InChI

InChI=1S/C20H18O2/c1-11-9-13-5-3-4-6-14(13)18-12(2)10-16-15(19(11)18)7-8-17(21)20(16)22/h3-10,17,20-22H,1-2H3

InChI Key

SFCMWDRIMPFTTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3C)C(C(C=C4)O)O

Origin of Product

United States

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